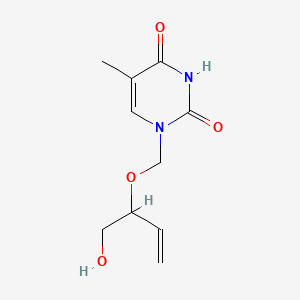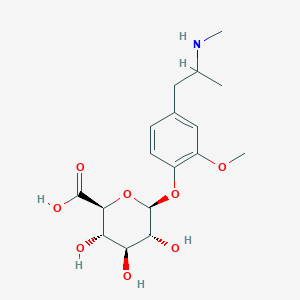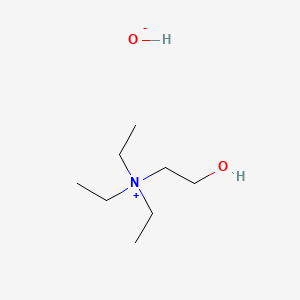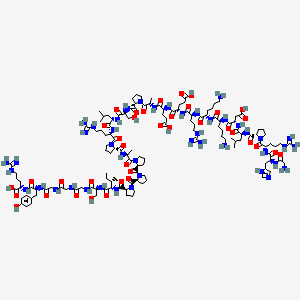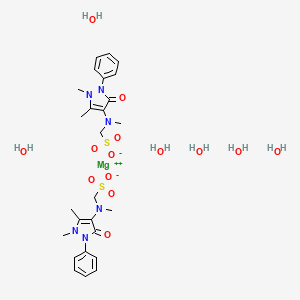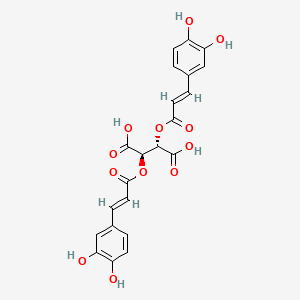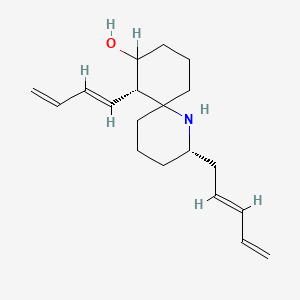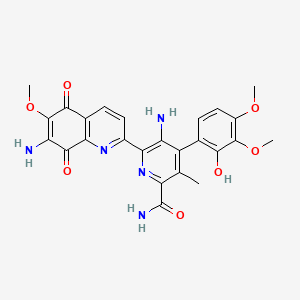
Streptonigrin amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptonigrin amide is a derivative of streptonigrin, an aminoquinone alkaloid isolated from the bacterium Streptomyces flocculus. Streptonigrin has been extensively studied for its potent antitumor and antibiotic properties. This compound retains many of these biological activities and has been the subject of various scientific investigations due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of streptonigrin amide involves multiple steps, starting from the core structure of streptonigrin. One of the key steps in the synthesis is the formation of the pyridine ring, which can be achieved through ring-closing metathesis. This method has been optimized to produce high yields and involves the use of ethyl glyoxalate as a starting material . The synthesis typically involves 14 linear steps and achieves an overall yield of 11% .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Streptonigrin amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal cations such as zinc, copper, iron, manganese, cadmium, and gold. These metal cations facilitate the binding of this compound to DNA, which is a crucial step in its mechanism of action .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific conditions and reagents used. For example, the presence of metal cations can lead to the formation of semiquinone or hydroquinone intermediates, which are essential for its cytotoxic activity .
Scientific Research Applications
Mechanism of Action
Streptonigrin amide exerts its effects by binding irreversibly to DNA in the presence of metal cations. This binding is followed by activation through a one- or two-electron reductase, with NAD(P)H as a cofactor, leading to the formation of semiquinone or hydroquinone intermediates. These intermediates are responsible for the cytotoxic effects of this compound .
Comparison with Similar Compounds
Similar Compounds
Streptonigrin: The parent compound of streptonigrin amide, known for its potent antitumor and antibiotic properties.
Demethylstreptonigrin: A derivative with reduced antibacterial activity compared to streptonigrin.
Streptonigrin hydroxamic acid: Another derivative with weak antimicrobial activity.
Uniqueness
This compound is unique due to its specific modifications that enhance its binding to DNA and its cytotoxic activity. These modifications make it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
99520-46-4 |
|---|---|
Molecular Formula |
C25H23N5O7 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C25H23N5O7/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)31)15(26)19(30-17(9)25(28)34)12-7-5-11-18(29-12)22(33)16(27)24(37-4)21(11)32/h5-8,31H,26-27H2,1-4H3,(H2,28,34) |
InChI Key |
MLMZLPRPSYOVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


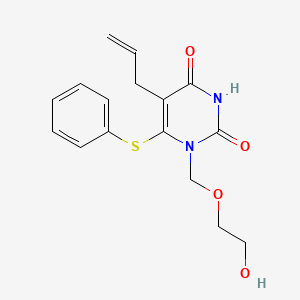
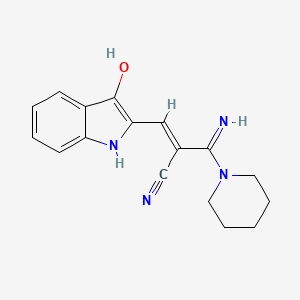
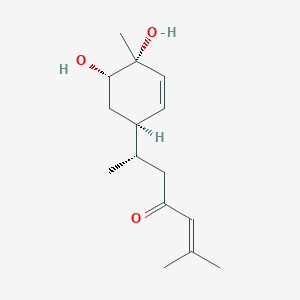

![Substanz NR. 336 [German]](/img/structure/B12784204.png)
